molecular formula C15H20N2O4S B7703902 N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7703902
M. Wt: 324.4 g/mol
InChI Key: OZRCLXWMVIXRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as APSA-1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another potential direction is to explore its potential applications in the treatment of other inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Additionally, further research is needed to optimize its pharmacokinetic properties and improve its solubility in water, which could enhance its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with allyl bromide and ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-allyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-prop-2-enyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-2-9-16-15(18)12-21-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h2,5-8H,1,3-4,9-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCLXWMVIXRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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